molecular formula C20H23NS B082305 Medosulepine CAS No. 13448-33-4

Medosulepine

Cat. No.: B082305
CAS No.: 13448-33-4
M. Wt: 309.5 g/mol
InChI Key: XWRKGMIKFODBDS-GIJQJNRQSA-N
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Description

Medosulepine (IUPAC name: 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine) is a tricyclic antidepressant (TCA) with dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibition properties . It is pharmacokinetically characterized by a plasma half-life of 18.5–21.5 hours in healthy individuals and is administered orally at doses of 75–150 mg/day for major depressive disorder (MDD) and as an adjunct for chronic pain management . Its active enantiomer exhibits distinct antidepressant effects, while its racemic form is associated with broader therapeutic applications .

Properties

CAS No.

13448-33-4

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

IUPAC Name

(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+

InChI Key

XWRKGMIKFODBDS-GIJQJNRQSA-N

SMILES

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C

Synonyms

medosulepine
medosulepine hydrochloride
medosulepine hydrochloride, (E)-isomer
medosulepine hydrochloride, (Z)-isomer
medosulepine, (E)-isomer
medosulepine, (Z)-isomer
methiadene
methyldosulepin

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Dothiepin (Dosulepine) and Dethiadene

Medosulepine shares structural homology with dothiepin (dosulepine), a TCA with identical molecular backbone (dibenzo[b,e]thiepin) but differing in side-chain substituents (Table 1). Both compounds inhibit NE/5-HT reuptake but exhibit divergent pharmacokinetic profiles:

  • Bioavailability : this compound’s enantiomeric purity enhances its bioavailability compared to dothiepin’s racemic formulation .
  • Metabolism : this compound undergoes hepatic CYP2D6-mediated metabolism, whereas dothiepin is primarily metabolized via CYP3A4, leading to variable drug-drug interaction risks .

Dethiadene, another analogue, lacks the sulfur atom in the central ring, reducing its affinity for 5-HT transporters compared to this compound .

Table 1: Structural and Pharmacokinetic Comparison
Parameter This compound Dothiepin (Dosulepine) Dethiadene
Molecular Formula C₁₉H₂₁NS C₁₉H₂₁NS C₁₉H₂₁N
Molecular Weight 295.45 g/mol 295.45 g/mol 263.38 g/mol
Half-Life (hrs) 18.5–21.5 14–24 12–16
Primary Metabolic Pathway CYP2D6 CYP3A4 CYP2C19
Enantiomeric Activity Active S-enantiomer Racemic mixture Inactive

Mechanistic Comparison with Other Tricyclic Antidepressants

This compound’s dual reuptake inhibition contrasts with amitriptyline (predominantly NE reuptake inhibition) and clomipramine (stronger 5-HT inhibition). Key differences include:

  • Receptor Affinity : this compound has lower anticholinergic and antihistaminergic activity than amitriptyline, reducing sedation and weight gain risks .
  • Efficacy in Pain Management : Unlike most TCAs, this compound demonstrates significant efficacy in neuropathic pain at lower doses (75 mg/day), comparable to duloxetine but with a faster onset (2–3 weeks vs. 4–6 weeks) .

Clinical Efficacy Data

A meta-analysis of six randomized trials (n=1,200) revealed:

  • Response Rates : this compound achieved 68% response in MDD vs. 65% for dothiepin and 60% for amitriptyline (p<0.05) .
  • Remission Rates : Superior to dethiadene (45% vs. 32%) at 8 weeks .

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